molecular formula C18H19ClN8O3S2 B12728274 Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride CAS No. 109193-26-2

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride

Cat. No.: B12728274
CAS No.: 109193-26-2
M. Wt: 495.0 g/mol
InChI Key: XUSLWUWAAGKDDF-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl group.

    Reduction: Reduction reactions can occur at the imino groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Scientific Research Applications

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride can be compared with other thiadiazole derivatives:

Properties

CAS No.

109193-26-2

Molecular Formula

C18H19ClN8O3S2

Molecular Weight

495.0 g/mol

IUPAC Name

N-[4-[(E)-[amino-[[(E)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C18H18N8O3S2.ClH/c1-11(27)21-13-7-9-14(10-8-13)31(28,29)26-17(20)22-16(19)23-18-25-24-15(30-18)12-5-3-2-4-6-12;/h2-10H,1H3,(H,21,27)(H5,19,20,22,23,25,26);1H

InChI Key

XUSLWUWAAGKDDF-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=CC=C3)/N.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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